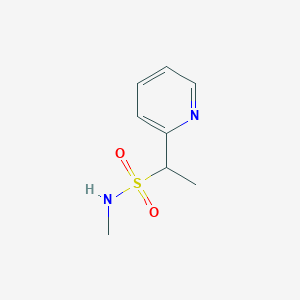![molecular formula C61H57F18O4P2Rh B12329447 Carbanide;2,2-dimethylpropanoic acid;methylbenzene;rhodium(3+);tris[4-(trifluoromethyl)phenyl]phosphane](/img/structure/B12329447.png)
Carbanide;2,2-dimethylpropanoic acid;methylbenzene;rhodium(3+);tris[4-(trifluoromethyl)phenyl]phosphane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Carbanide;2,2-dimethylpropanoic acid;methylbenzene;rhodium(3+);tris[4-(trifluoromethyl)phenyl]phosphane is a complex organometallic compound It is composed of several distinct chemical entities, including 2,2-dimethylpropanoic acid, methylbenzene, rhodium(3+), and tris[4-(trifluoromethyl)phenyl]phosphane
Preparation Methods
The synthesis of Carbanide;2,2-dimethylpropanoic acid;methylbenzene;rhodium(3+);tris[4-(trifluoromethyl)phenyl]phosphane involves several steps. The preparation typically starts with the synthesis of 2,2-dimethylpropanoic acid and methylbenzene. These compounds are then reacted with rhodium(3+) and tris[4-(trifluoromethyl)phenyl]phosphane under specific conditions to form the final product. The reaction conditions often include the use of solvents, catalysts, and controlled temperatures to ensure the desired product is obtained .
Chemical Reactions Analysis
Carbanide;2,2-dimethylpropanoic acid;methylbenzene;rhodium(3+);tris[4-(trifluoromethyl)phenyl]phosphane undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a catalyst in various organic reactions, including Suzuki-Miyaura coupling reactions In the industrial sector, it is used in the production of fine chemicals and materials .
Mechanism of Action
The mechanism of action of Carbanide;2,2-dimethylpropanoic acid;methylbenzene;rhodium(3+);tris[4-(trifluoromethyl)phenyl]phosphane involves its interaction with specific molecular targets and pathways. The rhodium(3+) center plays a crucial role in catalyzing various reactions by facilitating the transfer of electrons and stabilizing reaction intermediates. The tris[4-(trifluoromethyl)phenyl]phosphane ligand enhances the compound’s stability and reactivity by providing steric and electronic effects .
Comparison with Similar Compounds
Carbanide;2,2-dimethylpropanoic acid;methylbenzene;rhodium(3+);tris[4-(trifluoromethyl)phenyl]phosphane can be compared with similar compounds such as 2,2-dimethylpropanoic acid, methylbenzene, and other rhodium-based catalysts. Its uniqueness lies in the combination of these specific chemical entities, which impart distinct properties and reactivity. Similar compounds include pivalic acid, trimethylacetic acid, and other rhodium-phosphane complexes .
Properties
Molecular Formula |
C61H57F18O4P2Rh |
|---|---|
Molecular Weight |
1360.9 g/mol |
IUPAC Name |
carbanide;2,2-dimethylpropanoic acid;methylbenzene;rhodium(3+);tris[4-(trifluoromethyl)phenyl]phosphane |
InChI |
InChI=1S/2C21H12F9P.C7H7.2C5H10O2.2CH3.Rh/c2*22-19(23,24)13-1-7-16(8-2-13)31(17-9-3-14(4-10-17)20(25,26)27)18-11-5-15(6-12-18)21(28,29)30;1-7-5-3-2-4-6-7;2*1-5(2,3)4(6)7;;;/h2*1-12H;3-6H,1H3;2*1-3H3,(H,6,7);2*1H3;/q;;-1;;;2*-1;+3 |
InChI Key |
RDVIOVZIDCKHNQ-UHFFFAOYSA-N |
Canonical SMILES |
[CH3-].[CH3-].CC1=CC=[C-]C=C1.CC(C)(C)C(=O)O.CC(C)(C)C(=O)O.C1=CC(=CC=C1C(F)(F)F)P(C2=CC=C(C=C2)C(F)(F)F)C3=CC=C(C=C3)C(F)(F)F.C1=CC(=CC=C1C(F)(F)F)P(C2=CC=C(C=C2)C(F)(F)F)C3=CC=C(C=C3)C(F)(F)F.[Rh+3] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![tert-Butyl (1-(benzo[d]isothiazol-3-yl)piperidin-3-yl)(methyl)carbamate](/img/structure/B12329373.png)


![Benzoic acid, 4-[[2-(2-amino-3,4,7,8-tetrahydro-4-oxo-6-pteridinyl)ethyl]amino]-](/img/structure/B12329396.png)
![8-[4-(2,2-Dimethylpropyl)-2-pyridinyl]-2-(methyl)-benzofuro[2,3-b]pyridine](/img/structure/B12329399.png)



![Benzamide, 4-cyano-N-[3-methoxy-5-[(1E)-2-(4-methoxyphenyl)ethenyl]phenyl]-](/img/structure/B12329419.png)

![2-[1-(2-methylpropyl)-1H-pyrazol-5-yl]cyclopropan-1-amine](/img/structure/B12329445.png)

![2H-Pyran-5-carboxylic acid, 6-[2-(dimethylamino)ethenyl]-4-methyl-2-oxo-, ethyl ester](/img/structure/B12329455.png)
